2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of a benzoxazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the benzoxazole derivative.
Acetamide Formation: The final step involves the reaction of the benzoxazole-sulfanyl intermediate with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoxazole derivatives and modified acetamide moieties.
Substitution: Substituted benzoxazole and methoxyphenyl derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring and sulfanyl group play crucial roles in binding to active sites, while the methoxyphenylacetamide moiety enhances the compound’s stability and solubility. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)-N-(3-methoxyphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-ethoxyphenyl)acetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring enhances its solubility and bioavailability compared to similar compounds. Additionally, the sulfanyl group provides a versatile site for further chemical modifications, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-6-4-5-11(9-12)17-15(19)10-22-16-18-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOVCYAIYYGEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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